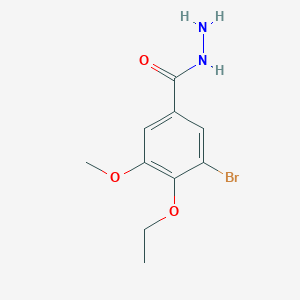

3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-16-9-7(11)4-6(10(14)13-12)5-8(9)15-2/h4-5H,3,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETCMHBSMJEING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo 4 Ethoxy 5 Methoxybenzohydrazide

Computational and Quantum Chemical Investigations of 3 Bromo 4 Ethoxy 5 Methoxybenzohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

DFT calculations are a powerful tool for understanding the electronic properties and optimizing the three-dimensional structure of a molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

This analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are color-coded to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), thereby predicting sites for intermolecular interactions.

Calculation of Global and Local Chemical Reactivity Descriptors

Quantum chemical calculations can derive various descriptors that quantify a molecule's reactivity. These include electronegativity, chemical hardness, and softness. These parameters provide a deeper, quantitative understanding of the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution

Molecular dynamics simulations model the movement of atoms and molecules over time. This technique allows researchers to explore the different conformations a molecule can adopt in a solvent, providing insights into its flexibility and behavior in a solution environment.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

ADME properties are critical for assessing the drug-likeness of a compound. Computational models are used to predict these properties.

Lipinski's Rule of Five : This rule assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Blood-Brain Barrier (BBB) Permeability Prediction Models : These models predict the ability of a compound to cross the blood-brain barrier, a key consideration for drugs targeting the central nervous system.

While the frameworks for these analyses are well-established, their application to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide has not been documented in available scientific literature. Therefore, no specific data tables or detailed research findings can be provided for this compound.

Exploration of Potential Biological Interactions of 3 Bromo 4 Ethoxy 5 Methoxybenzohydrazide and Its Derivatives Via in Vitro and in Silico Methodologies

Molecular Docking Studies with Defined Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in understanding the structural basis of ligand-receptor interactions and is widely applied in drug discovery to screen potential drug candidates and to elucidate their mechanisms of action. For benzohydrazide (B10538) derivatives, docking studies have been crucial in identifying key interactions with various biological targets, including enzymes implicated in cancer and microbial infections. nih.govderpharmachemica.com

In silico docking analyses reveal how ligands like 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its analogs fit into the active site of a target protein. The analysis identifies specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein.

For instance, studies on benzohydrazide derivatives as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, urease, and carbonic anhydrases have detailed their binding modes. nih.govresearchgate.netnih.gov Docking studies of various benzohydrazides with urease, for example, have shown that the hydrazide moiety often coordinates with the nickel ions in the enzyme's active site, while the substituted phenyl ring forms hydrogen bonds and hydrophobic interactions with surrounding residues. researchgate.net Similarly, in studies targeting Mycobacterium tuberculosis, docking simulations have been used to investigate interactions with proteins like InhA, the enoyl acyl carrier protein reductase. derpharmachemica.comfupress.net The analysis of these interactions provides a rationale for the observed biological activity and guides the design of more potent derivatives.

Beyond identifying the binding mode, molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, represents the free energy of binding. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.

Research on various benzohydrazide derivatives has demonstrated a correlation between computationally predicted binding energies and experimentally determined biological activities. For example, in a study of benzohydrazide derivatives as carbonic anhydrase inhibitors, compounds with the lowest estimated free binding energies also exhibited potent inhibition in vitro. nih.goveurekaselect.com These computational predictions are valuable for prioritizing compounds for synthesis and biological testing.

Table 1: Example of Predicted Binding Affinities for Benzohydrazide Derivatives Against Various Protein Targets

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-amino 2-methyl benzohydrazide | Human Carbonic Anhydrase I (hCA-I) | -6.43 | nih.gov |

| 3-amino 2-methyl benzohydrazide | Human Carbonic Anhydrase II (hCA-II) | -6.13 | nih.gov |

| N'-(4-nitrobenzylidene) derivative | Protein Tyrosine Kinase (1M17) | -94.44 (Rerank Score) | unair.ac.id |

| NBB derivative with -OCH3 | α-amylase | -39.33 | researchgate.net |

In Vitro Screening Methodologies for Enzyme Inhibition Potential (e.g., Urease Inhibition Assays)

Following promising in silico results, in vitro assays are essential to validate the biological activity of synthesized compounds. These assays measure the direct effect of a compound on a specific biological target, such as an enzyme. Benzohydrazide derivatives have been evaluated against a variety of enzymes.

A prominent example is the screening of benzohydrazides for urease inhibitory activity. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori. In a typical urease inhibition assay, the enzyme's activity is measured in the presence and absence of the test compound. The concentration of the compound required to inhibit the enzyme's activity by 50% is determined as the IC₅₀ value. Numerous benzohydrazide derivatives have shown potent urease inhibition, with IC₅₀ values often significantly lower than that of the standard inhibitor, thiourea. researchgate.net

Other enzyme targets for which benzohydrazides have been screened include carbonic anhydrases, which are involved in conditions like glaucoma and hypertension, and various kinases, which play roles in cancer cell proliferation. nih.govnih.goveurekaselect.com

Table 2: Urease Inhibition Data for Selected Benzohydrazide Derivatives

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 36 | 3,5-dichloro (Ring A), 4-methoxy (Ring B) | 0.87 ± 0.31 | researchgate.net |

| Thiourea (Standard) | N/A | 21.25 ± 0.15 | researchgate.net |

In Vitro Screening Methodologies for Antimicrobial Activity Against Select Microbial Strains

The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. derpharmachemica.com The benzohydrazide scaffold has been identified as a promising starting point for novel antibacterial and antifungal drugs. thepharmajournal.comresearchgate.net

In vitro antimicrobial screening typically involves determining the minimum inhibitory concentration (MIC) of a compound. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often done using broth microdilution or agar (B569324) diffusion methods. Benzohydrazide derivatives have been tested against a panel of clinically relevant bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli, as well as fungal species such as Aspergillus niger. derpharmachemica.com Some derivatives have demonstrated significant growth inhibitory activity, highlighting their potential for further development as antimicrobial agents. derpharmachemica.comresearchgate.net

Table 3: Example of Antimicrobial Screening Results for Benzohydrazide Derivatives

| Microbial Strain | Compound Derivative | Activity/Result | Reference |

|---|---|---|---|

| Staphylococcus aureus | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | Zone of Inhibition (mm) | derpharmachemica.com |

| Escherichia coli | (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide | Zone of Inhibition (mm) | derpharmachemica.com |

| Mycobacterium tuberculosis H37Rv | 4-hydroxybenzohydrazide derivative | Potent inhibitor | thepharmajournal.com |

Structure-Activity Relationship (SAR) Studies of Benzohydrazide Scaffolds Based on In Silico and In Vitro Findings

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. By combining in silico predictions with in vitro experimental data, researchers can establish clear SARs for a class of compounds, such as benzohydrazides. researchgate.net

For the benzohydrazide scaffold, SAR studies have revealed that the nature, position, and number of substituents on the phenyl ring(s) profoundly influence biological activity. researchgate.net For the specific case of this compound, the substituents would be expected to play a key role:

Bromo Group: The presence of a halogen atom like bromine can increase the lipophilicity of the molecule, potentially enhancing membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. researchgate.net

Ethoxy and Methoxy (B1213986) Groups: These electron-donating groups can influence the electronic properties of the aromatic ring and can act as hydrogen bond acceptors, forming key interactions within a receptor's active site. semanticscholar.org The size and position of these alkoxy groups are critical; for example, replacing a methoxy group with a larger ethoxy group can either enhance or diminish activity depending on the steric constraints of the binding pocket. semanticscholar.org

Studies on various benzohydrazide series have consistently shown that electron-withdrawing groups (like chloro, nitro) or electron-donating groups (like methoxy, hydroxy) at different positions on the phenyl ring can modulate enzyme inhibitory or antimicrobial potency. researchgate.netnih.gov The systematic analysis of these modifications allows for the rational design of new derivatives with improved activity and selectivity.

Rational Design Principles for the Development of Novel Analogues with Modulated Biological Profiles

The development of novel analogues of this compound with tailored biological activities hinges on a deep understanding of its structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the key interactions between the molecule and its biological target, leading to the design of more potent and selective compounds. The primary strategies for analogue design often focus on modifications of the aromatic ring, the hydrazide linker, and the terminal functional groups.

Aromatic Ring Modifications: The substitution pattern on the benzene (B151609) ring is a critical determinant of biological activity. The presence of a bromine atom, an ethoxy group, and a methoxy group on the phenyl ring of the parent compound offers multiple avenues for modification.

Halogen Substitution: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) to modulate the electronic and lipophilic properties of the molecule. Halogen bonding is a recognized interaction in biological systems and can influence binding affinity.

Alkoxy Group Variation: The ethoxy and methoxy groups can be altered in terms of their chain length, branching, or replaced with other electron-donating or electron-withdrawing groups. These changes can impact the molecule's solubility, metabolic stability, and interaction with hydrophobic pockets in target proteins. For instance, studies on related bromophenol derivatives have shown that methylation and acetylation of hydroxyl groups can significantly influence their antioxidant and anticancer activities. mdpi.com

Hydrazide Moiety Modifications: The benzohydrazide core is a versatile scaffold that can be readily modified to generate a diverse library of derivatives.

Schiff Base Formation: Condensation of the hydrazide with various aldehydes or ketones can yield Schiff bases. This approach has been successfully used to synthesize compounds like (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, which has been investigated for its potential anti-tuberculosis activity through in silico molecular docking studies. fupress.net

Cyclization Reactions: The hydrazide functionality can be utilized to construct various heterocyclic rings, such as oxadiazoles, pyrazoles, or triazoles. These heterocycles can act as bioisosteres of other functional groups and can introduce new interaction points with biological targets.

In Silico Approaches to Guide Analogue Design: Computational methods play a pivotal role in the rational design of new drug candidates. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes and potential activity of novel analogues before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, in silico docking studies of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide against InhA, an enzyme from Mycobacterium tuberculosis, helped to elucidate its potential mechanism of action. fupress.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico tools can predict these properties for designed analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. fupress.net

Table 1: Key Structural Modifications and Their Rationale in the Design of this compound Analogues

| Structural Modification | Rationale | Potential Impact on Biological Profile |

| Aromatic Ring | ||

| Varying Halogen Substituent (e.g., F, Cl) | Modulate electronic properties and halogen bonding potential. | Altered binding affinity and selectivity. |

| Altering Alkoxy Groups (e.g., chain length) | Modify lipophilicity, solubility, and steric interactions. | Improved pharmacokinetic properties and target engagement. |

| Hydrazide Moiety | ||

| Formation of Schiff Bases | Introduce diverse substituents and conformational rigidity. | Enhanced biological activity and target specificity. |

| Cyclization into Heterocycles (e.g., oxadiazoles) | Act as bioisosteres and introduce new hydrogen bonding sites. | Novel mechanisms of action and improved drug-like properties. |

Table 2: In Silico Tools and Their Application in Analogue Design

| In Silico Method | Application | Example from Related Studies |

| Molecular Docking | Predict binding mode and affinity of analogues to a specific biological target. | Docking of a benzohydrazide derivative against Mycobacterium tuberculosis InhA. fupress.net |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time. | Used to study the stability of benzofuran-1,3,4-oxadiazole derivatives in the active site of Pks13. nih.gov |

| ADMET Prediction | Evaluate the drug-likeness and pharmacokinetic properties of designed compounds. | In silico prediction of ADMET properties for newly synthesized compounds. fupress.net |

By integrating these rational design principles with modern computational tools and robust in vitro screening, it is possible to systematically explore the chemical space around the this compound scaffold. This approach facilitates the development of novel analogues with optimized biological profiles for a range of potential therapeutic applications.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Ethoxy 5 Methoxybenzohydrazide Research

The exploration of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its derivatives stands at a promising frontier in medicinal and materials chemistry. The benzohydrazide (B10538) scaffold is a versatile pharmacophore known to be a constituent of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. thepharmajournal.comderpharmachemica.comderpharmachemica.com Future research is poised to build upon this foundation, leveraging cutting-edge technologies and interdisciplinary strategies to unlock the full potential of this specific molecular entity. The following sections outline key areas of emerging research that are expected to shape the trajectory of studies on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzohydrazide precursors. For example, bromination and alkoxy substitutions can be achieved via nucleophilic aromatic substitution or coupling reactions under inert atmospheres. Purity optimization requires careful control of stoichiometry, temperature, and solvent polarity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitoring by TLC and characterization via melting point analysis ensures reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key functional groups should be prioritized?

- Methodological Answer :

- FT-IR : Identify N–H stretches (3100–3300 cm⁻¹ for hydrazide), C=O (1650–1680 cm⁻¹), and C–Br (500–600 cm⁻¹). Methoxy (C–O–C) and ethoxy groups show peaks near 1200–1250 cm⁻¹ .

- NMR : NMR reveals methoxy (δ 3.8–4.0 ppm) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for CH₂). NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons adjacent to Br (δ 115–125 ppm) .

- UV-Vis : Monitor π→π* transitions (250–300 nm) to assess conjugation effects from substituents .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure and space group of this compound?

- Methodological Answer : SCXRD requires high-quality crystals grown via slow evaporation (e.g., methanol/chloroform). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structure solution uses direct methods (SHELXS) and refinement via SHELXL. Key parameters: R-factor (<5%), bond length/angle deviations, and Hirshfeld surface analysis for intermolecular interactions (e.g., hydrogen bonds, Br···π contacts). Orthorhombic (P2₁2₁2₁) or triclinic space groups are common for substituted benzohydrazides .

Advanced Research Questions

Q. How do bromo, ethoxy, and methoxy substituents influence non-linear optical (NLO) properties and crystal packing?

- Methodological Answer : The electron-withdrawing Br and electron-donating alkoxy groups enhance molecular hyperpolarizability (β) by creating charge-transfer pathways. Powder SHG testing (e.g., Kurtz-Perry method) quantifies efficiency relative to KDP. Crystal packing in non-centrosymmetric space groups (e.g., P2₁2₁2₁) is critical for NLO activity, driven by directional hydrogen bonds (N–H···O) and halogen interactions. DFT calculations (B3LYP/6-311++G(d,p)) correlate dipole moment (μ) and polarizability (α) with experimental SHG data .

Q. What computational strategies predict reactivity and global chemical reactivity descriptors (GCRDs) for this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP level with LANL2DZ basis sets for Br. Calculate HOMO-LUMO gaps to estimate energy gap (ΔE ≈ 3–5 eV for benzohydrazides), chemical potential (μ = (EHOMO + ELUMO)/2), and electrophilicity index (ω = μ²/2η).

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic (hydrazide N–H) and electrophilic (carbonyl O) sites for ligand design or catalytic applications .

Q. How can structural data contradictions (e.g., space group discrepancies) arise in crystallographic studies of benzohydrazide derivatives?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Minor changes in crystallization solvents (e.g., ethanol vs. DMF) alter packing motifs.

- Disorder : Flexible ethoxy/methoxy groups may require anisotropic refinement or split-site modeling.

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Cross-validate with PLATON’s ADDSYM tool to detect missed symmetry .

Q. What catalytic applications exist for metal complexes derived from this compound?

- Methodological Answer : Schiff base derivatives (e.g., MoO₂ complexes) catalyze epoxidation of alkenes (e.g., cyclohexene → cyclohexene oxide) using TBHP as an oxidant. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.